Product packaging for 3-[(3-Bromophenyl)methyl]azetidine(Cat. No.:CAS No. 937619-46-0)

3-[(3-Bromophenyl)methyl]azetidine

Cat. No.: B121575
CAS No.: 937619-46-0
M. Wt: 226.11 g/mol
InChI Key: PWXAPCQIYHZHMY-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methyl]azetidine is a synthetically valuable azetidine derivative that serves as a versatile small-molecule scaffold in drug discovery and medicinal chemistry research . The azetidine ring is a four-membered saturated heterocycle that constitutes an important pharmacophore in various biologically active molecules . This scaffold is found in natural products and synthetic compounds exhibiting a range of biological activities . The presence of the bromophenyl moiety on the azetidine ring makes this compound a promising intermediate for further structural diversification, particularly through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create novel chemical entities for biological screening . Research into analogous 3-substituted azetidine derivatives has explored their potential as triple reuptake inhibitors for the central nervous system and other pharmacologically active agents . This compound is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrN B121575 3-[(3-Bromophenyl)methyl]azetidine CAS No. 937619-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-bromophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-3,5,9,12H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXAPCQIYHZHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588371
Record name 3-[(3-Bromophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937619-46-0
Record name 3-[(3-Bromophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Azetidine Ring Systems

Intramolecular Cyclization Approaches to Azetidines

Intramolecular cyclization is a cornerstone of azetidine (B1206935) synthesis, involving the formation of a carbon-nitrogen bond within a single molecule to close the ring. These methods typically start with an acyclic precursor containing a nitrogen atom and a reactive functional group at a gamma (γ) position.

One of the most direct and widely employed methods for azetidine synthesis is the intramolecular SN2 reaction. frontiersin.org This process involves a nucleophilic attack by an amine nitrogen onto an electrophilic carbon atom three carbons away, displacing a leaving group.

The classic approach to azetidine ring formation involves the cyclization of γ-amino halides or γ-amino sulfonates. frontiersin.orgclockss.org In a hypothetical synthesis of 3-[(3-Bromophenyl)methyl]azetidine, a suitable precursor would be a 1,3-disubstituted propane (B168953) derivative. The nitrogen atom, bearing the (3-bromophenyl)methyl group, acts as the nucleophile. The choice of the leaving group is critical and significantly influences the reaction rate and yield. Common leaving groups include halides (Cl, Br, I) and sulfonate esters such as tosylates (OTs), mesylates (OMs), and triflates (OTf). frontiersin.orgnih.gov The reaction is typically promoted by a base to deprotonate the amine, thereby increasing its nucleophilicity.

The general reactivity trend for leaving groups is Triflate > Tosylate > Mesylate > I > Br > Cl. This is attributed to the stability of the corresponding anion. Triflate is an excellent leaving group due to the high stability of the trifluoromethanesulfonate (B1224126) anion.

Table 1: Comparison of Common Leaving Groups in Azetidine Synthesis

Leaving GroupFormulaRelative ReactivityNotes
Triflate-OTfExcellentHighly reactive, often used for less reactive systems.
Tosylate-OTsVery GoodCommon, stable, and effective leaving group.
Mesylate-OMsGoodGood alternative to tosylates. nih.gov
Iodide-IGoodGood leaving group, but can be less stable.
Bromide-BrModerateLess reactive than iodide.
Chloride-ClFairLeast reactive of the common halides.

The intramolecular aminolysis of epoxy amines provides a powerful route to 3-hydroxyazetidines. frontiersin.orgnih.gov In this approach, a molecule containing both an amine and an epoxide function is used. The amine nucleophilically attacks one of the electrophilic carbons of the epoxide ring, leading to a cyclized product. The regioselectivity of the ring-opening (attack at the C2 vs. C3 position of the epoxide) can often be controlled by the substitution pattern of the epoxide and the reaction conditions, including the use of Lewis acid catalysts. nih.govelsevierpure.combohrium.com For instance, La(OTf)₃ has been reported as an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.orgnih.gov

A subsequent dehydroxylation step would be necessary to arrive at a compound like this compound.

Azetidines can also be synthesized through cyclization reactions that involve carbonyl groups. One such method is the reductive cyclization of β-amino ketones or aldehydes. The intramolecular reaction between the amine and the carbonyl group, often followed by a reduction step, can lead to the formation of the azetidine ring. Another strategy involves the Norrish-Yang cyclization, a photochemical reaction where an excited state carbonyl group abstracts a hydrogen atom from the γ-position, leading to a 1,4-biradical that subsequently cyclizes to form an azetidinol. acs.orgbeilstein-journals.org

Radical reactions offer an alternative pathway to azetidines. For example, radical anions of azetidin-2-ones can undergo ring-splitting, though this is a ring-opening rather than a formation reaction. nih.gov More synthetically useful are radical cyclizations. A notable example is the anti-Baldwin 4-exo-dig cyclization of ynamides, which can be promoted by a copper photoredox catalyst, to form a variety of substituted azetidines. nih.gov This method demonstrates high functional group tolerance. nih.gov

Nucleophilic Substitution Reactions for Azetidine Ring Formation

Cycloaddition Strategies for Azetidine Construction

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are a powerful tool for constructing ring systems. For azetidines, [2+2] cycloadditions are particularly relevant.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for the synthesis of β-lactams (azetidin-2-ones). mdpi.comresearchgate.net These β-lactams can then be reduced to the corresponding azetidines. acs.org The stereochemistry of the resulting β-lactam is an important consideration in this reaction. researchgate.net

More directly, the aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene, can yield azetidines. chemrxiv.org Recent advancements have demonstrated that visible-light-mediated triplet energy transfer can facilitate the intermolecular [2+2] photocycloaddition between oximes and alkenes to produce highly functionalized azetidines. springernature.comrsc.org This approach is characterized by its mild conditions and operational simplicity. chemrxiv.org To synthesize this compound via this conceptual route, one might envision the cycloaddition of an appropriate alkene with an imine derived from (3-bromophenyl)methanamine.

Table 2: Illustrative [2+2] Cycloaddition Components for Azetidine Synthesis

Imine Component (Hypothetical)Alkene ComponentResulting Scaffold
N-BenzylidenemethanamineEthylene1-Methyl-2-phenylazetidine
N-(3-Bromobenzylidene)methanaminePropene1-Methyl-2-(3-bromophenyl)-3-methylazetidine
N-((3-Bromophenyl)methyl)methanimineEthylene1-((3-Bromophenyl)methyl)azetidine

[2+2] Cycloaddition Methodologies

[2+2] cycloaddition reactions represent a powerful and direct approach to the azetidine core by forming two new carbon-carbon or carbon-nitrogen bonds in a single step.

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a prominent method for azetidine synthesis. google.commdpi.com This reaction typically involves the excitation of an imine to its triplet state, which then undergoes cycloaddition with an alkene. acs.org Recent advancements have enabled these reactions to be carried out using visible light, offering milder and more selective conditions. acs.orgacs.org For instance, the use of an iridium photocatalyst can facilitate the [2+2] cycloaddition of oximes with alkenes to produce highly functionalized azetidines. acs.org

A notable example involves the visible-light-mediated intermolecular aza Paternò–Büchi reaction of 2-isoxazoline-3-carboxylates with various alkenes. This method is characterized by its operational simplicity and broad substrate scope. acs.org

Table 1: Examples of Photochemical [2+2] Cycloaddition for Azetidine Synthesis

Imine ComponentAlkene ComponentCatalyst/ConditionsProductYield (%)Reference
2-Isoxazoline-3-carboxylateStyreneIr photocatalyst, visible lightFunctionalized azetidineup to 99 acs.org
N-Tosylimine of 2-naphthaldehydeBenzofuranλ = 365 nmFused azetidineHigh researchgate.net
1,3-Dimethyl-6-azauracilEthyl vinyl etherAcetone, UV lightBicyclic azetidine90 mdpi.com

This table is representative and does not list all possible examples.

Lewis acid catalysis can promote [2+2] cycloadditions by activating either the imine or the alkene component, facilitating the reaction under thermal conditions. magtech.com.cn For example, the reaction of N-acylaldimines with allyltriisopropylsilane (B1276873) can be catalyzed by Lewis acids to afford azetidine annulation products. magtech.com.cn The use of chiral Lewis acids can also enable enantioselective [2+2] cycloadditions, providing access to chiral cyclobutane (B1203170) and, by extension, azetidine derivatives. orgsyn.org

Research has shown that Lewis acids can accelerate triplet energy transfer from a photocatalyst to a substrate, enhancing the efficiency of photo-induced [2+2] cycloadditions. orgsyn.org This dual catalytic system, combining a Lewis acid and a photocatalyst, has been successfully applied to the enantioselective [2+2] cycloaddition of cinnamate (B1238496) esters. orgsyn.org

[3+1] Cycloaddition Reactions

[3+1] cycloaddition reactions offer an alternative route to azetidines by combining a three-atom component with a single-atom component. A notable example is the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, which results in a formal [3+1] ring expansion to yield highly substituted methylene azetidines with excellent stereoselectivity. nih.gov This transformation is thought to proceed through an aziridinium (B1262131) ylide intermediate, followed by a ring-opening and ring-closing cascade. nih.gov

Another strategy involves the [3+1] annulation between cyclopropane (B1198618) 1,1-diesters and aromatic amines, which is enabled by a relay catalysis strategy involving a Lewis acid and a (hypo)iodite catalyst. researchgate.net

Ring Contraction and Ring Expansion Strategies

Rearrangement reactions of larger or smaller heterocyclic rings provide another avenue for the synthesis of the azetidine core.

Ring Contraction of Pyrrolidinones

A robust method for the synthesis of α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. researchgate.net This one-pot nucleophilic addition-ring contraction is typically achieved in the presence of a base, such as potassium carbonate, and a nucleophile like an alcohol or phenol. researchgate.net The proposed mechanism involves the opening of the pyrrolidinone ring by the nucleophile, followed by an intramolecular SN2 cyclization of the resulting intermediate to form the azetidine ring. researchgate.net This method is versatile, as a variety of nucleophiles can be incorporated into the final azetidine product. researchgate.netresearchgate.net

Table 2: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

N-SulfonylpyrrolidinoneNucleophileBaseSolventProductYield (%)Reference
α-Bromo N-sulfonylpyrrolidinoneMethanolK₂CO₃MeCN/MeOHα-Methoxycarbonyl-N-sulfonylazetidineGood
α-Bromo N-sulfonylpyrrolidinonePhenolK₂CO₃MeCN/Phenolα-Phenoxycarbonyl-N-sulfonylazetidineGood researchgate.net
α-Bromo N-sulfonylpyrrolidinoneAniline (B41778)K₂CO₃MeCN/Anilineα-(Phenylcarbamoyl)-N-sulfonylazetidineGood researchgate.net

This table provides illustrative examples of the reaction.

Ring Expansion of Aziridines

The ring expansion of aziridines to azetidines is a thermodynamically favorable process that can be a powerful tool for azetidine synthesis. This transformation can be achieved through various methods, including the reaction of aziridines with rhodium carbenoids to form 1-azetines, which can then be reduced to azetidines.

Another approach involves the treatment of 2-(bromomethyl)aziridines with a base. The rearrangement is believed to proceed via the formation of an azabicyclo[1.1.0]butane intermediate, which is then opened by a nucleophile to yield the 3-substituted azetidine. This strategy has been utilized in the synthesis of 3-methoxyazetidines from 2-bromomethyl-2-methylaziridines.

Application to the Synthesis of this compound

One such strategy could commence with a suitable 3-hydroxyazetidine derivative. Alkylation of the hydroxyl group with 3-bromobenzyl bromide, under standard Williamson ether synthesis conditions (a base such as sodium hydride in an aprotic solvent), would be a direct method. This approach is supported by literature precedents describing the alkylation of 3-hydroxyazetidines with various benzyl (B1604629) halides to furnish 3-benzyloxyazetidine derivatives.

Alternatively, a Grignard reaction between an N-protected-3-azetidinone and 3-bromophenylmagnesium bromide would yield a tertiary alcohol. Subsequent deoxygenation of this alcohol, for example, through a Barton-McCombie deoxygenation or by conversion to a suitable leaving group followed by reductive cleavage, would lead to the desired 3-(3-bromophenyl)methyl]azetidine. This approach is analogous to the synthesis of other 3-aryl- and 3-alkyl-substituted azetidines.

Metal-Catalyzed Coupling Reactions for Azetidine Frameworks

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. youtube.comyoutube.com This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.comorganic-chemistry.org The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group has been instrumental in improving the efficiency and substrate scope of this transformation. youtube.com

The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. youtube.com

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium amide complex.

Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst. youtube.com

While often used for intermolecular reactions, the Buchwald-Hartwig amination can be adapted for intramolecular cyclizations to form heterocyclic rings. For instance, the intramolecular coupling of an amine with an aryl halide on the same molecule can provide access to fused ring systems containing an azetidine core. In one study, an intramolecular Buchwald-Hartwig cross-coupling was employed to access a tetrahydroquinoline core from an o-bromo nitrile azetidine precursor. nih.gov This demonstrates the utility of the reaction in forming C-N bonds where the nitrogen is part of a pre-existing azetidine ring.

Table 1: Examples of Buchwald-Hartwig Amination in Heterocyclic Synthesis

Starting Material TypeAmine TypeCatalyst/Ligand SystemProduct TypeKey FeatureReference
Aryl Halides/TriflatesPrimary/Secondary AminesPalladium / Bulky Phosphine LigandsAryl AminesGeneral C-N bond formation. organic-chemistry.org organic-chemistry.org
Azidoaryl IodidesVarious AminesBuchwald Precatalyst / CPhosAzidoanilinesCompatibility with azide (B81097) functional group. nih.gov nih.gov
o-Bromo Nitrile AzetidinesIntramolecular (Azetidine-N)Not specifiedFused Tetrahydroquinoline SystemIntramolecular C-N bond formation. nih.gov nih.gov
Other Palladium-Catalyzed C-C and C-Heteroatom Couplings

Beyond the Buchwald-Hartwig amination, palladium catalysis offers a diverse toolbox for azetidine synthesis and functionalization. A notable method involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds. This approach directly forges the azetidine ring by creating a C-N bond from a readily available C-H bond.

Research has demonstrated that using a picolinamide (B142947) (PA) directing group, γ-C(sp³)-H bonds in amine substrates can be selectively aminated to form azetidines in high yields. organic-chemistry.org The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle and is valued for its efficiency, use of inexpensive reagents, and predictable selectivity. organic-chemistry.org This method represents a significant advance in synthesizing the core azetidine skeleton.

Table 2: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis

Substrate TypeKey TransformationCatalyst SystemProductReference
Picolinamide (PA)-protected aminesγ-C(sp³)-H AminationPd(OAc)₂Azetidines organic-chemistry.org
Picolinamide (PA)-protected aminesδ-C(sp³)-H AminationPd(OAc)₂Pyrrolidines organic-chemistry.org

Other palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in the late-stage functionalization of azetidine-containing molecules. For example, the bromine atom in this compound could be readily substituted using a variety of boronic acids or esters under Suzuki conditions, allowing for the synthesis of a diverse library of analogues. rsc.org

Novel and Emerging Synthetic Protocols

Electroreductive Intramolecular Cross-Coupling

Electrosynthesis has emerged as a sustainable and powerful tool in modern organic chemistry. An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides provides an innovative route to azetidines. organic-chemistry.org This protocol merges cobalt catalysis with electrochemical oxidation, enabling the regioselective generation of a key carbocationic intermediate that undergoes intramolecular C-N bond formation to furnish the azetidine ring in good yields. organic-chemistry.org A key advantage of this method is the avoidance of stoichiometric chemical oxidants, relying instead on electricity as a "traceless" reagent. organic-chemistry.org

Metal Hydride Hydrogen Atom Transfer/Radical Polar Crossover Cycloisomerization

Metal-hydride hydrogen atom transfer (MHAT) is a process where a metal hydride complex transfers a hydrogen atom to an alkene, generating a carbon-centered radical. wikipedia.orgnih.gov This radical intermediate can then participate in a variety of bond-forming reactions. In the context of azetidine synthesis, MHAT can initiate a radical-polar crossover cycloisomerization.

The general strategy involves:

Radical Generation: A transition metal hydride (often derived from Co, Mn, or Fe) transfers a hydrogen atom to an alkene precursor, creating a carbon-centered radical at the more substituted position (Markovnikov selectivity). wikipedia.orgrsc.org

Radical Cyclization: The generated radical undergoes an intramolecular cyclization onto a suitable acceptor, such as an imine or oxime ether, to form the four-membered ring.

Polar Crossover: The resulting nitrogen-centered radical anion is then reduced or protonated to yield the final azetidine product.

This methodology provides a powerful means to construct the azetidine ring under mild, redox-neutral conditions, complementing traditional polar or pericyclic pathways. rsc.org

Mitsunobu Activation and Cyclization

The Mitsunobu reaction is a versatile method for converting alcohols into a variety of functional groups. Its intramolecular variant is a highly effective strategy for the synthesis of azetidines from 1,3-amino alcohol precursors. The reaction involves the activation of the hydroxyl group with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as DEAD or DIAD), turning it into a good leaving group. tandfonline.comrsc.org Subsequent intramolecular Sₙ2 attack by the nitrogen atom closes the four-membered ring.

This protocol has been successfully applied to the synthesis of various azetidine derivatives, including novel glycosyl azetidines from glycosyl β-amino alcohols. tandfonline.com The method is favored for its mild reaction conditions, simple workup procedures, and consistently good yields. tandfonline.comrsc.org

Table 3: Azetidine Synthesis via Intramolecular Mitsunobu Reaction

SubstrateReagentsSolventProductYieldReference
Glycosyl β-amino alcoholPPh₃, DEADAnhydrous THFGlycosyl AzetidineGood tandfonline.com
Unsaturated Ester (Amino alcohol)PPh₃, DIADNot SpecifiedAzetidine Core of Penaresidin B75% rsc.orgrsc.org

Horner-Wadsworth-Emmons Reaction in Azetidine Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, used to produce alkenes, predominantly with E-stereoselectivity, from aldehydes or ketones and stabilized phosphonate (B1237965) carbanions. wikipedia.orgalfa-chemistry.com While the HWE reaction does not directly form the azetidine ring, it is a critical tool for constructing advanced precursors that can be cyclized to form azetidines or their derivatives, such as β-lactams (2-azetidinones). youtube.comnih.gov

A plausible synthetic sequence could involve:

HWE Olefination: An N-protected amino aldehyde is reacted with a phosphonate ester (e.g., triethyl phosphonoacetate) to form a γ-amino-α,β-unsaturated ester.

Cyclization: This unsaturated precursor can then undergo cyclization. For example, a subsequent intramolecular conjugate addition could lead to the formation of a substituted azetidine-3-carboxylate.

The Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups (like trifluoroethyl esters), can be employed to favor the formation of Z-alkenes, further expanding the synthetic possibilities for constructing specifically substituted azetidine precursors. youtube.com

Aza-Michael Addition for Azetidine Derivatives

The aza-Michael addition, a specific class of conjugate addition, stands as a potent and versatile strategy for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of various nitrogen-containing organic compounds. mdpi.comnih.gov This method has proven particularly effective in the preparation of saturated heterocycles such as azetidine, pyrrolidine (B122466), and piperidine (B6355638). mdpi.com The reaction involves the addition of a nitrogen nucleophile (the Michael donor) to an electron-deficient alkene (the Michael acceptor), a process that is thermodynamically controlled. mdpi.comorganic-chemistry.org

In the context of azetidine synthesis, the aza-Michael addition is frequently employed to introduce substituents at the 3-position of the azetidine ring. A common approach involves the reaction of an azetidin-3-ylidene derivative, which serves as the Michael acceptor, with a suitable nitrogen-containing nucleophile. mdpi.combohrium.comresearchgate.net

A notable example is the synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.net This process typically starts with the preparation of a key intermediate, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, from (N-Boc)azetidin-3-one through a Horner-Wadsworth-Emmons reaction catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mdpi.combohrium.comresearchgate.net This α,β-unsaturated ester then serves as an efficient Michael acceptor for a variety of NH-heterocycles in an aza-Michael addition step. mdpi.combohrium.comresearchgate.net

The reaction conditions for the aza-Michael addition can be modulated. For instance, the use of a base like potassium carbonate in a solvent such as acetonitrile (B52724) has been shown to facilitate the reaction between methyl (N-Boc-azetidine-3-ylidene)acetate and various heterocyclic amines. mdpi.com The reaction progress can be monitored using techniques like liquid chromatography-mass spectrometry (LC/MS). mdpi.com

The versatility of the aza-Michael addition is highlighted by the wide range of nitrogen nucleophiles that can be successfully employed. These include aliphatic heterocycles like pyrrolidine and piperidine, as well as aromatic heterocycles such as pyrazole, imidazole, and triazole. mdpi.com The basicity of the amine nucleophile does not always significantly impact the reaction's success. For example, 3,3-difluoropyrrolidine, which has a significantly lower pKa than pyrrolidine, has been shown to participate effectively in the reaction. mdpi.com

In cases where the nucleophile, such as indazole or 1,2,3-benzotriazole, presents tautomerism, the aza-Michael addition can lead to the formation of regioisomers. mdpi.com The regioselectivity can sometimes be controlled by the choice of catalyst. For example, Cs2CO3 has been used as a catalyst for the direct aza-Michael addition of azoles to α,β-unsaturated malonates, in some cases leading to the desired substituted 1H-indazole compound with good yield. mdpi.comnih.gov The structural elucidation of the resulting products is typically achieved through comprehensive NMR spectroscopy, including 1H, 13C, and 15N NMR, as well as high-resolution mass spectrometry (HRMS). mdpi.combohrium.comresearchgate.net

The following table summarizes the results of aza-Michael addition reactions between methyl (N-Boc-azetidine-3-ylidene)acetate and various heterocyclic amines. mdpi.com

Michael DonorProductYield (%)
3-Hydroxyazetidine3-Hydroxy-1,3′-biazetidine62
Pyrrolidine1-(Azetidin-3-yl)pyrrolidine derivative61
3,3-Difluoropyrrolidine1-(Azetidin-3-yl)-3,3-difluoropyrrolidine derivative64
Piperidine1-(Azetidin-3-yl)piperidine75
4-Hydroxypiperidine3-(4-Hydroxypiperidin-1-yl)azetidine derivative75
4-Hydroxy-4-phenylpiperidine3-(4-Hydroxy-4-phenylpiperidin-1-yl)azetidine derivative66
1H-ImidazoleAzetidine-imidazole derivative53
1H-BenzimidazoleAzetidine-benzimidazole derivative56
1H-IndoleAzetidine-indole derivative55
1,2,4-Triazole and 1,2,3-BenzotriazoleMixture of regioisomers76 (total)

Advanced Synthetic Strategies for 3 3 Bromophenyl Methyl Azetidine and Its Derivatives

Direct Synthesis of 3-[(3-Bromophenyl)methyl]azetidine

The direct synthesis of this compound can be approached through several strategic pathways, each beginning from different precursors and employing distinct chemical transformations to construct the target molecule.

The construction of the 3-substituted azetidine (B1206935) core often relies on the cyclization of acyclic precursors. A common and effective method involves the intramolecular cyclization of γ-amino alcohols or their derivatives. For the synthesis of this compound, a logical precursor would be 2-((3-bromobenzyl)amino)propane-1,3-diol. This intermediate can be synthesized and then subjected to a two-step, one-pot procedure involving activation of the hydroxyl groups (e.g., via mesylation or tosylation) followed by base-mediated intramolecular N-alkylation to close the four-membered ring.

Another robust precursor-based approach starts from 1,3-dihalopropanes. For instance, reacting 3-bromobenzylamine (B82478) with a 2-substituted-1,3-dihalopropane, such as 1,3-dichloro-2-(chloromethyl)propane, under basic conditions can lead to the formation of the azetidine ring. The efficiency of these cyclization reactions can often be enhanced through techniques like microwave irradiation, which can reduce reaction times and improve yields. organic-chemistry.org

Ring expansion strategies also offer a viable route. The thermal isomerization of appropriately substituted aziridines can lead to the formation of azetidines. rsc.org For example, a 2-((3-bromophenyl)methyl)-2-methylaziridine could potentially be rearranged to the desired 3-substituted azetidine scaffold under thermal conditions. rsc.org

Table 1: Overview of Precursor-Based Methodologies

Precursor TypeGeneral ReactionKey Features
γ-Amino AlcoholsIntramolecular cyclization via activation of hydroxyl groups.Reliable; allows for installation of various substituents.
1,3-DihalopropanesCyclocondensation with a primary amine.Often simple and efficient, can be accelerated by microwaves. organic-chemistry.org
Substituted AziridinesThermally-induced ring expansion.Provides access from smaller, strained ring systems. rsc.org

Synthesizing the target compound can also be achieved by first forming a core structure (either the phenyl ring or the azetidine ring) and then introducing the other component.

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds and is highly applicable to the synthesis of N-aryl azetidines. thieme-connect.comnih.gov This palladium-catalyzed cross-coupling reaction can be employed in several ways to generate the target molecule or its immediate precursors.

One strategy involves the N-arylation of azetidine itself. A suitable brominated precursor, such as 3-bromobenzyl bromide, could be coupled with a protected azetidine derivative, although this specific route is less direct for a C-substituted azetidine. A more direct application would involve coupling a primary amine, such as 3-bromobenzylamine, with a precursor that forms the azetidine ring in situ.

The general catalytic cycle for Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. youtube.com The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. nih.govrsc.org

Table 2: Key Parameters in Palladium-Catalyzed Azetidine Arylation

ComponentExamplesRole in Reaction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand Buchwald ligands (e.g., XPhos, SPhos), JosiphosStabilizes the palladium center and facilitates key steps in the catalytic cycle. nih.gov
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Facilitates the deprotonation of the amine, enabling the formation of the palladium-amido complex. youtube.com
Solvent Toluene (B28343), Dioxane, THFProvides the medium for the reaction, influencing solubility and reaction kinetics.

An alternative strategy is to introduce the bromine atom onto a pre-formed phenyl-azetidine conjugate, such as 3-(benzyl)azetidine, via electrophilic aromatic substitution (EAS). masterorganicchemistry.com The success of this approach hinges on controlling the regioselectivity of the bromination reaction.

The substituent already on the benzene (B151609) ring dictates the position of the incoming electrophile. An alkyl group, such as the -CH₂-azetidine moiety, is typically an activating group and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com To achieve the desired meta-bromination, a different electronic or steric environment is required. One could install a strongly deactivating, meta-directing group on the ring, perform the bromination, and then convert this group into the desired methyl-azetidine side chain. Alternatively, protecting the azetidine nitrogen with a very bulky group could sterically hinder the ortho positions, potentially favoring meta substitution under specific conditions, though para substitution would likely remain a competitive pathway.

The standard mechanism for EAS involves the aromatic ring acting as a nucleophile to attack the electrophile (e.g., Br⁺ generated from Br₂ and a Lewis acid like FeBr₃), forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product. masterorganicchemistry.com

The creation of stereochemically defined 3-substituted azetidines is of significant interest. Stereoselective synthesis can be achieved by using chiral precursors or employing chiral catalysts. For example, starting with an enantiomerically pure amino diol as the precursor would transfer the chirality to the final azetidine product. nih.gov

Another approach involves the stereoselective functionalization of an existing azetidine ring. uni-muenchen.de Methods such as [3+1] ring expansion reactions between methylene (B1212753) aziridines and rhodium-bound carbenes have been shown to produce highly substituted azetidines with excellent stereoselectivity, efficiently transferring chirality from the substrate to the product. nih.gov Similarly, diastereoselective hydrozirconation of unsaturated azetidine precursors followed by functionalization can establish specific stereocenters. rsc.org While not directly reported for this compound, these methodologies provide a clear framework for accessing its enantiopure forms.

Integration of Bromophenyl Moiety into Azetidine Scaffold

Synthesis of Halogenated Phenyl-Azetidine Analogues

The synthetic routes described for this compound can be adapted to produce a variety of other halogenated phenyl-azetidine analogues. The versatility of these methods allows for the introduction of fluorine, chlorine, and iodine atoms at various positions on the phenyl ring.

For instance, chloro- and iodo-analogues can be synthesized using similar precursor-based or cross-coupling strategies. The corresponding 3-chlorobenzyl or 3-iodobenzyl amines can be used in cyclization reactions. For electrophilic aromatic substitution, reagents such as N-chlorosuccinimide (NCS) for chlorination or N-iodosuccinimide (NIS) for iodination can be employed.

The synthesis of a (4-bromophenyl)-substituted azetidine has been documented as part of a multi-step sequence to create complex molecular scaffolds, demonstrating the tolerance of these synthetic routes to halogen substituents. nih.gov Furthermore, research into the formation of azetine-carboxylic acids has shown that halogen-substituted aryl structures are well-tolerated, furnishing the desired products in moderate yields. acs.org This adaptability is crucial for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.

Table 3: Examples of Halogenated Phenyl-Azetidine Analogues and Potential Precursors

Target AnaloguePotential Precursor 1 (for Cyclization)Potential Precursor 2 (for EAS)Halogenation Reagent (for EAS)
3-[(3-Chlorophenyl)methyl]azetidine3-Chlorobenzylamine3-(Benzyl)azetidineCl₂ / AlCl₃ or NCS
3-[(4-Fluorophenyl)methyl]azetidine4-Fluorobenzylamine3-(Benzyl)azetidineSelectfluor
3-[(3-Iodophenyl)methyl]azetidine3-Iodobenzylamine3-(Benzyl)azetidineI₂ / oxidant or NIS
3-[(4-Bromophenyl)methyl]azetidine4-Bromobenzylamine3-(Benzyl)azetidineBr₂ / FeBr₃

Introduction of Halogen Functionalities on Azetidine-Phenyl Systems

The introduction of halogen atoms onto phenyl rings within azetidine-containing systems is a critical strategy in medicinal chemistry. Halogens can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as synthetic handles for further functionalization. While direct halogenation of the this compound core is possible, synthetic strategies often involve the use of pre-halogenated starting materials. For instance, the synthesis can commence with a halogen-substituted phenyl derivative, which is then elaborated to include the azetidine methyl group. Aromatic groups such as 3-chlorophenyl and 2,6-dibromophenyl can be incorporated into various heterocyclic structures. google.com

The synthesis of precursors for these systems might involve standard electrophilic aromatic substitution reactions on a suitable phenylazetidine precursor, though care must be taken to control regioselectivity and protect the reactive azetidine nitrogen. Alternatively, the synthesis can be built from a halogenated phenyl starting material, which is a more common and controlled approach.

Synthesis of Fluoro-Azetidine Derivatives

Fluorine-containing organic molecules are of high interest in pharmaceutical development. The synthesis of 3-fluoro-azetidine derivatives represents a key advancement, as these compounds are valuable pharmaceutical intermediates. google.com One patented method describes the synthesis of 3-fluoro-azetidine derivatives starting from a protected 3-hydroxyazetidine. google.com This process involves the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic fluorination.

A common route involves the use of a protected azetidine precursor to ensure the stability of the strained ring during synthetic transformations. A specific method involves the following sequence:

N-protection: The azetidine nitrogen is protected, often with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

Fluorination: The protected 3-hydroxyazetidine is then subjected to fluorination. A variety of fluorinating agents can be employed, with diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI) being common choices. For example, using NFSI in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures can yield the 3-fluoroazetidine (B1273558) derivative. google.com

N-(Alkylidene or 1-arylmethylidene)-2-propenylamines can also serve as precursors for 3-fluoroazetidines through a process of regiospecific functionalization to form N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines, which then cyclize to form the desired fluoroazetidine ring. nih.gov

StepReagents & ConditionsYieldReference
N-Protection (Boc)₂O, NaHCO₃, Ethyl Acetate, Water75.5% google.com
Fluorination NFSI, LiHMDS, THF, -78°C68.4% google.com

Diversification Strategies for this compound

The structure of this compound offers two primary vectors for chemical diversification: the bromine atom on the phenyl ring and the secondary amine of the azetidine ring. These functionalities allow for the introduction of a wide array of substituents, enabling the exploration of chemical space and the optimization of molecular properties for drug discovery.

The bromine atom is particularly valuable as it allows for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The azetidine nitrogen, being a secondary amine, is readily functionalized through N-alkylation, acylation, or reductive amination reactions.

Introduction of Additional Substituents

The strategic introduction of additional substituents can significantly alter the biological profile of the core molecule. Key methods for achieving this diversification are detailed below.

Suzuki-Miyaura Cross-Coupling:

The bromine atom on the phenyl ring of this compound is an ideal handle for Suzuki-Miyaura cross-coupling reactions. mdpi.comacs.org This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or boronate ester, allowing for the introduction of a wide range of new substituents at this position. These can include alkyl, alkenyl, and aryl groups, dramatically increasing the structural diversity of the resulting compounds. mdpi.com This strategy is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships. acs.org

N-Functionalization of the Azetidine Ring:

The secondary amine of the azetidine ring provides another key point for diversification. A variety of standard organic transformations can be employed to introduce new functional groups at this position:

N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated to introduce new substituents.

Amide Coupling: The amine can be coupled with carboxylic acids to form amides, a common functional group in bioactive molecules. google.com

Reductive Amination: The azetidine can be reacted with aldehydes or ketones in the presence of a reducing agent to form new N-substituted derivatives.

Aza-Michael Addition: The azetidine nitrogen can participate in aza-Michael additions to activated alkenes, providing access to a range of functionalized derivatives. mdpi.com For instance, the addition of azetidine derivatives to (N-Boc-azetidin-3-ylidene)acetate can yield novel heterocyclic amino acid derivatives. mdpi.com

These diversification strategies allow for the systematic modification of the this compound scaffold, enabling the fine-tuning of its properties for various applications in drug discovery and chemical biology. chemscene.com

Diversification SiteReaction TypePotential Substituents IntroducedReference
Phenyl Ring (C-Br) Suzuki-Miyaura CouplingAryl, Heteroaryl, Alkyl, Alkenyl mdpi.com, acs.org
Azetidine Ring (N-H) N-Alkylation / N-ArylationAlkyl groups, Aryl groups nih.gov
Azetidine Ring (N-H) Amide CouplingAcyl groups google.com
Azetidine Ring (N-H) Aza-Michael AdditionFunctionalized alkyl chains mdpi.com

Reactivity and Transformations of 3 3 Bromophenyl Methyl Azetidine Scaffolds

Ring-Opening Reactions of the Azetidine (B1206935) Core

The reactivity of the azetidine ring is largely dictated by its significant ring strain, estimated to be around 25-26 kcal/mol. rsc.org This inherent strain makes the heterocycle prone to reactions that relieve this tension, leading to more stable, open-chain or larger ring structures. The stability of the azetidine ring is intermediate between the highly reactive aziridine (B145994) and the more stable five-membered pyrrolidine (B122466), allowing for its controlled activation and transformation under specific reaction conditions. rsc.org

The considerable strain energy stored within the four-membered azetidine ring is a primary driver for its chemical transformations. rsc.orgbeilstein-journals.org This "strain-release" approach is a powerful strategy in synthetic chemistry, where the relief of ring tension provides the thermodynamic driving force for a reaction. beilstein-journals.org For azetidines, this often manifests as ring-opening reactions that can be initiated by various stimuli, including acid catalysis or reaction with nucleophiles. rsc.orgnih.gov The process involves the cleavage of one of the C-N or C-C bonds of the ring, leading to a more stable acyclic amine. This intrinsic reactivity allows azetidines to be used as compact and rigid scaffolds that can be strategically opened to reveal complex and densely functionalized linear molecules. beilstein-journals.orgnih.gov

Azetidines, particularly when activated, are susceptible to nucleophilic attack, resulting in regioselective ring-opening. For this to occur efficiently, the nitrogen atom of the azetidine is typically "activated" by an electron-withdrawing group (e.g., a tosyl group), which makes the ring carbon atoms more electrophilic. The ring-opening is often facilitated by a Lewis acid, which coordinates to the nitrogen atom, further activating the ring for nucleophilic attack. iitk.ac.innih.gov

The reaction generally proceeds via an SN2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. iitk.ac.in In the case of unsymmetrically substituted azetidines, such as a 2-aryl-N-tosylazetidine, the nucleophile preferentially attacks the benzylic carbon atom. This regioselectivity is due to the stabilization of the transition state by the adjacent aryl group. For example, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with various alcohols as nucleophiles yields 1,3-amino ethers in excellent yields. iitk.ac.in While a direct example using 3-[(3-Bromophenyl)methyl]azetidine is not prominently documented, the principles derived from analogous structures, such as 2-(3-bromophenyl)-N-tosylazetidine, are applicable. The reaction of such a compound with an electron-rich arene like 1,3,5-trimethoxybenzene (B48636) in the presence of a Lewis acid catalyst like Ytterbium(III) triflate would be expected to yield a 3,3-diarylpropylamine derivative.

Azetidine ReactantNucleophileCatalystProductYield (%)
(S)-2-phenyl-N-tosylazetidineMethanolBF3·OEt2(R)-3-methoxy-3-phenyl-N-tosylpropan-1-amine90
(S)-2-phenyl-N-tosylazetidineBenzyl (B1604629) alcoholBF3·OEt2(R)-3-(benzyloxy)-3-phenyl-N-tosylpropan-1-amine89
(S)-2-(4-chlorophenyl)-N-tosylazetidinePropargyl alcoholBF3·OEt2(R)-N-((4-chlorophenyl)(prop-2-yn-1-yloxy)methyl)propyl-4-methylbenzenesulfonamide92
(S)-2-(4-methoxyphenyl)-N-tosylazetidineMethanolBF3·OEt2(R)-N-((4-methoxyphenyl)(methoxy)methyl)propyl-4-methylbenzenesulfonamide91

Table 1. Examples of Lewis Acid-Mediated Nucleophilic Ring-Opening of N-Tosylazetidines with Alcohols. Data sourced from reference iitk.ac.in.

Beyond nucleophilic attack, azetidine rings can be opened through thermal or redox processes. Thermally induced ring-opening of aziridines is known to proceed via a conrotatory electrocyclic ring-opening to form azomethine ylides, which can be trapped in [3+2] cycloaddition reactions. epfl.chyoutube.com While less common for the more stable azetidine ring, similar thermally-driven processes are theoretically possible, especially with appropriate substitution patterns that would lower the activation energy.

Redox-mediated reactions offer another avenue for ring-opening. This can involve reductive cleavage of a C-N bond, often using dissolving metal conditions or catalytic hydrogenation, although these methods can sometimes lead to over-reduction. Oxidative methods can also be employed. For instance, the general principle of a [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes involves a ring-opening/ring-closing cascade, demonstrating that redox processes can manipulate the azetidine scaffold. nih.gov

Functionalization of the Azetidine Nitrogen Atom

The secondary amine nitrogen in the this compound scaffold is a key site for synthetic modification, allowing for the attachment of various substituents.

The nitrogen atom of the azetidine ring can readily undergo N-alkylation with alkyl halides or N-arylation through cross-coupling reactions. Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is a powerful method for forming C-N bonds. researchgate.net This reaction allows for the coupling of the azetidine nitrogen with a range of aryl or heteroaryl bromides, chlorides, or triflates. researchgate.netnih.gov For this compound, this would typically be performed after protecting the nitrogen, followed by deprotection and then coupling with a different aryl halide. Alternatively, direct N-arylation is possible under specific catalytic conditions. These reactions are valuable for building molecular complexity and are widely used in medicinal chemistry to introduce diverse aromatic systems onto the azetidine core. researchgate.net

Reactivity of the Bromophenyl Moiety

The bromophenyl group of this compound serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds, without affecting the azetidine ring if the nitrogen is appropriately protected (e.g., as an N-Boc derivative).

Prominent among these transformations is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, such as an arylboronic acid or boronic ester, in the presence of a base. libretexts.orgyoutube.com This allows for the straightforward synthesis of biaryl structures. The reaction is known for its mild conditions and high tolerance for a wide variety of functional groups. nih.gov Other important cross-coupling reactions applicable to the bromophenyl moiety include the Sonogashira coupling with terminal alkynes, the Heck coupling with alkenes, and the Buchwald-Hartwig amination with amines. These reactions significantly expand the synthetic utility of the this compound scaffold, enabling the creation of a vast library of analogues with diverse substituents on the phenyl ring.

Coupling ReactionCoupling PartnerCatalyst/LigandBaseProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh3)4 or Pd(OAc)2/XPhosK2CO3 or Cs2CO3Biaryl-substituted azetidine
SonogashiraTerminal alkynePdCl2(PPh3)2/CuIEt3N or DIPAAlkynyl-substituted azetidine
HeckAlkenePd(OAc)2Et3N or K2CO3Alkenyl-substituted azetidine
Buchwald-HartwigAminePd2(dba)3/BINAPNaOt-BuAmino-substituted azetidine

Table 2. Representative Cross-Coupling Reactions for the Functionalization of the Bromophenyl Moiety.

Cross-Coupling Reactions of the Aryl Bromide

The bromine atom on the phenyl ring is a key site for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, this reaction would enable the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position of the phenyl ring. The general transformation is depicted below:

Reactants: this compound and an organoboronic acid or ester.

Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂) with phosphine (B1218219) ligands (e.g., SPhos, XPhos). mdpi.com

Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically required to facilitate the transmetalation step. mdpi.com

Solvent: Aprotic polar solvents such as dioxane, toluene (B28343), or DMF are commonly employed.

The reaction is generally tolerant of a wide range of functional groups, and the azetidine moiety is expected to be stable under typical Suzuki-Miyaura conditions. nih.gov The electronic nature of the boronic acid can influence the reaction efficiency, with electron-rich and electron-neutral partners often providing good to excellent yields. mdpi.com

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

Boronic Acid/EsterCatalystBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O3-{[3-(Phenyl)phenyl]methyl}azetidine
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene3-{[3-(4-Methoxyphenyl)phenyl]methyl}azetidine
Pyridine-3-boronic acidXPhos Pd G3K₃PO₄2-MeTHF3-{[3-(Pyridin-3-yl)phenyl]methyl}azetidine

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional materials. wikipedia.org This reaction would couple the aryl bromide of this compound with a primary or secondary amine.

Reactants: this compound and a primary or secondary amine.

Catalyst System: A palladium precatalyst in combination with a specialized phosphine ligand (e.g., BINAP, DavePhos, Josiphos) is essential for high efficiency. chemspider.com

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

This reaction would provide access to a variety of aniline (B41778) derivatives, where the nitrogen atom is directly attached to the phenyl ring of the scaffold. The choice of ligand is critical and often needs to be optimized for the specific amine coupling partner. researchgate.net

Table 2: Hypothetical Buchwald-Hartwig Amination Reactions

AmineCatalyst/LigandBaseSolventExpected Product
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene3-{[3-(Morpholin-4-yl)phenyl]methyl}azetidine
AnilinePd(OAc)₂ / DavePhosLHMDSDioxane3-{[3-(Phenylamino)phenyl]methyl}azetidine
BenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene3-{[3-(Benzylamino)phenyl]methyl}azetidine

Beyond Suzuki and Buchwald-Hartwig reactions, the aryl bromide functionality can participate in a range of other palladium-catalyzed transformations:

Sonogashira Coupling: This reaction with a terminal alkyne would introduce an alkynyl substituent. It typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Heck Coupling: Reaction with an alkene would yield a styrenyl-type derivative.

C-O and C-S Coupling: Analogous to C-N coupling, reactions with alcohols, phenols, or thiols can form ether and thioether linkages, respectively, though these can be more challenging than aminations.

Electrophilic Aromatic Substitution on the Bromophenyl Ring

The bromophenyl ring can also undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The bromo group is a deactivating, ortho, para-director. The azetidinylmethyl group is weakly activating and also an ortho, para-director. The combined influence of these two groups would likely lead to a complex mixture of products, with substitution occurring at the positions ortho and para to the azetidinylmethyl group and ortho to the bromo group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation. The harsh conditions often required for these reactions, particularly Friedel-Crafts, may not be compatible with the azetidine ring.

Reactions Involving the Methylene Bridge at the 3-Position

The methylene bridge connecting the azetidine ring and the phenyl group is generally unreactive. However, under radical conditions, such as benzylic bromination with N-bromosuccinimide (NBS) and a radical initiator, it might be possible to introduce a bromine atom at this position. This would create a new site for nucleophilic substitution or organometallic coupling reactions.

Stereochemical Aspects of Azetidine Transformations

If the azetidine ring itself is substituted in a way that creates a stereocenter, or if chiral ligands are used in the palladium-catalyzed coupling reactions, stereochemical outcomes become an important consideration. For reactions occurring at the aryl bromide, which is distant from the azetidine ring, the direct influence on the stereochemistry of the azetidine itself is expected to be minimal. However, if the azetidine nitrogen were to coordinate to the palladium catalyst, it could potentially influence the reaction's stereoselectivity. In cases where the azetidine ring is chiral, the final products would be enantiomerically enriched or pure, which is often a critical requirement for pharmaceutical applications.

Mechanistic Investigations and Computational Studies of Azetidine Reactivity

Computational Analysis of Azetidine (B1206935) Ring Strain and Stability

The reactivity of azetidines is intrinsically linked to their considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value positions azetidines between the less stable, highly reactive aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol). rsc.org This intermediate ring strain allows for facile handling while enabling unique reactivity under specific conditions. rsc.orgrsc.org

Computational models are instrumental in dissecting the factors that govern azetidine stability. For instance, the stability of N-substituted azetidines can be significantly influenced by the nature of the substituent on the nitrogen atom. In a study on N-aryl azetidines, it was observed that electron-donating groups on the aryl ring could activate the azetidine for ring-opening, suggesting decreased stability. acs.org This is attributed to the delocalization of the nitrogen lone pair into the aryl ring, which can weaken the C-N bonds of the azetidine ring. nih.gov

The pKa of the azetidine nitrogen is another critical determinant of its stability, particularly in acidic media where protonation can trigger ring-opening reactions. nih.gov Computational methods, such as those employing Jaguar with the B3LYP functional and a 6-31G** basis set, have been used to calculate the pKa values of azetidine nitrogens in various chemical environments. nih.gov These in silico predictions often correlate well with experimental data obtained via techniques like 1H NMR spectroscopy. nih.gov

Table 1: Calculated and Experimental pKa Values for N-Substituted Azetidines
CompoundSubstituent on NitrogenCalculated Azetidine pKaExperimental Azetidine pKaReference
1 2-Pyridyl-1.1Not Determined nih.gov
4 Phenyl2.94.3 nih.gov
7 2-Pyridyl (Pyrrolidine analog)-Stable nih.gov

This table illustrates the influence of the N-substituent on the basicity of the azetidine nitrogen, a key factor in its stability and reactivity.

Quantum Chemical Studies on Reaction Pathways

Quantum chemical calculations provide profound insights into the reaction mechanisms of azetidines, allowing for the exploration of transition states and reaction energy profiles that are often difficult to probe experimentally.

Transition State Analysis in Azetidine Formation

The formation of the azetidine ring can proceed through various synthetic routes, and computational studies have been pivotal in understanding the regioselectivity and stereoselectivity of these reactions. For example, in the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, computational analysis of the transition states was crucial. nih.govfrontiersin.org Calculations revealed that the transition state energy for the formation of the four-membered azetidine ring was significantly lower than that for the competing formation of a five-membered pyrrolidine (B122466) ring, consistent with the experimental outcomes. nih.govfrontiersin.org These studies often employ density functional theory (DFT) to model the geometries and energies of the reactants, transition states, and products.

In the context of forming a substituted azetidine like "3-[(3-Bromophenyl)methyl]azetidine," transition state analysis would be invaluable for optimizing reaction conditions and predicting the stereochemical outcome of the cyclization step.

Mechanistic Probes of Ring-Opening Processes

The strain inherent in the azetidine ring makes it susceptible to ring-opening reactions, which can be initiated by various reagents and conditions. rsc.orgmagtech.com.cn Computational studies have been instrumental in elucidating the mechanisms of these processes.

An acid-mediated intramolecular ring-opening decomposition of N-substituted azetidines has been studied, revealing a pathway involving the nucleophilic attack of a pendant amide group onto the protonated azetidine ring. nih.gov High-resolution mass spectrometry (HRMS) data, in conjunction with computational modeling, supported a mechanism involving a rearrangement to a lactone intermediate, followed by further rearrangement to a stable lactam. nih.gov

The regioselectivity of nucleophilic ring-opening reactions of unsymmetrically substituted azetidines is highly dependent on the electronic and steric nature of the substituents. magtech.com.cn Generally, in azetidines with 2-unsaturated substituents (e.g., aryl, alkenyl), the C-N bond between the nitrogen and the carbon bearing the unsaturated group is preferentially cleaved due to the stabilization of the transition state through conjugation. magtech.com.cn For "this compound," which lacks a substituent directly on the ring that can offer significant electronic stabilization to a particular ring carbon, the regioselectivity of ring-opening would likely be influenced by the nature of the nucleophile and the reaction conditions.

Table 2: Summary of Factors Influencing Azetidine Ring-Opening Regioselectivity
Substituent at C2Influencing FactorPreferred Site of Nucleophilic AttackReference
Aryl, Alkenyl, CyanoElectronic Effect (Conjugation)Carbon bearing the unsaturated group magtech.com.cn
AlkylSteric HindranceLess substituted adjacent carbon magtech.com.cn

This table outlines the general principles governing the regioselectivity of ring-opening reactions in unsymmetrically substituted azetidines.

In Silico Modeling of Structure-Reactivity Relationships

In silico modeling plays a crucial role in establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships for azetidine-containing compounds. mdpi.comresearchgate.net These models can predict the reactivity of novel azetidine derivatives based on their structural features, thereby guiding the design of new molecules with desired properties.

For instance, computational models can be developed to predict the propensity of azetidines to undergo metabolic ring-opening. nih.gov This is particularly relevant in medicinal chemistry, where the stability of a drug candidate in biological systems is paramount. By correlating structural descriptors with observed metabolic stability, these models can flag potentially labile structures early in the drug discovery process.

In the case of "this compound," in silico models could be employed to predict its reactivity towards various nucleophiles, its metabolic fate, and its potential to interact with biological targets. By systematically modifying the structure in silico (e.g., changing the position of the bromo substituent, altering the linker between the phenyl and azetidine rings) and calculating relevant electronic and steric parameters, a comprehensive structure-reactivity profile can be generated. This approach allows for the rational design of new azetidine derivatives with tailored reactivity and properties.

Advanced Spectroscopic and Structural Characterization of Azetidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insight into the connectivity and spatial relationships of atoms within the molecule.

¹H and ¹³C NMR for Structural Elucidation and Stereochemistry

The ¹H NMR spectrum of 3-[(3-Bromophenyl)methyl]azetidine would be expected to show distinct signals corresponding to the protons of the azetidine (B1206935) ring, the methylene (B1212753) bridge, and the 3-bromophenyl group. The aromatic region would likely display a complex multiplet pattern for the four non-equivalent protons of the meta-substituted benzene (B151609) ring. The protons on the azetidine ring and the benzylic methylene group would appear in the aliphatic region of the spectrum.

Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show four signals for the aromatic carbons of the bromophenyl ring, one for the carbon bearing the bromine atom, and signals for the carbons of the azetidine ring and the methylene linker. The chemical shifts of the azetidine ring carbons are particularly diagnostic of the ring's substitution and conformation. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar structural fragments. Actual experimental values may vary.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Azetidine CH (C3)2.8 - 3.2 (m)35 - 40
Azetidine CH₂ (C2, C4)3.5 - 3.9 (m)50 - 55
Benzyl (B1604629) CH₂2.7 - 3.0 (d)38 - 42
Aromatic CH (C2')~7.4 (s)~132
Aromatic CH (C4')~7.1 (d)~130
Aromatic C-Br (C3')-~122
Aromatic CH (C5')~7.2 (t)~129
Aromatic CH (C6')~7.1 (d)~127
Aromatic C (C1')-~142
Azetidine NH1.5 - 2.5 (br s)-

¹⁵N NMR for Nitrogen Environment Characterization

¹⁵N NMR spectroscopy is a valuable, albeit less common, technique for characterizing the electronic environment of nitrogen atoms in a molecule. For azetidine and its derivatives, the ¹⁵N chemical shift is sensitive to factors such as N-alkylation, protonation, and ring strain. ipb.pt The unsubstituted azetidine nitrogen has a resonance at approximately δ 25.3 ppm relative to anhydrous ammonia. ipb.pt For This compound , the nitrogen atom is part of a secondary amine within a four-membered ring. Its ¹⁵N chemical shift would provide direct evidence of this specific nitrogen environment, distinguishing it from other potential isomers or byproducts.

2D NMR Techniques (e.g., HMBC, HSQC, COSY) for Connectivity

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, between the C3 proton of the azetidine ring and the adjacent protons on C2 and C4, as well as the protons of the benzyl methylene group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental formula. mdpi.com For This compound , with the molecular formula C₁₀H₁₂BrN, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M+ and M+2 isotopic cluster in the mass spectrum.

Table 2: Predicted HRMS Data for this compound

IonCalculated m/z
[M(⁷⁹Br)+H]⁺226.0226
[M(⁸¹Br)+H]⁺228.0205
[M(⁷⁹Br)+Na]⁺248.0045
[M(⁸¹Br)+Na]⁺250.0025

X-ray Crystallography for Absolute Stereochemistry and Conformation

Should a suitable single crystal of This compound or a salt thereof be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray crystallography can establish the absolute stereochemistry. While the target compound is achiral, this method would unambiguously confirm the connectivity and reveal the solid-state conformation of the azetidine ring and the orientation of the 3-bromobenzyl substituent. The synthesis of related azetidinium lead iodide perovskites has been reported, where X-ray diffraction was used for structural determination, although challenges such as twinning and disorder were noted. google.com

Infrared (IR) Spectroscopy for Functional Group Analysis in Azetidines

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aliphatic and aromatic portions, C-N bonds of the azetidine ring, and C=C bonds of the aromatic ring.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Description of Vibration
N-H Stretch (secondary amine)3300 - 3500 (broad)Azetidine ring N-H
Aromatic C-H Stretch3000 - 3100 (sharp)Phenyl ring C-H
Aliphatic C-H Stretch2850 - 2960 (sharp)Azetidine & Methylene C-H
Aromatic C=C Stretch1450 - 1600 (multiple bands)Phenyl ring skeletal vibrations
C-N Stretch1180 - 1250Azetidine ring C-N
C-Br Stretch500 - 600Phenyl ring C-Br

Applications of Azetidine Derivatives in Complex Chemical Synthesis

Azetidines as Chiral Synthetic Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral azetidines, including derivatives of 3-[(3-Bromophenyl)methyl]azetidine, serve as valuable intermediates in the asymmetric synthesis of a wide range of biologically active molecules. uni-muenchen.de The conformational rigidity of the azetidine (B1206935) ring allows for excellent stereocontrol in reactions at or adjacent to the ring. uni-muenchen.de

The enantioselective synthesis of 3-substituted azetidines can be achieved through various strategies, including the use of chiral catalysts and auxiliaries. For instance, the asymmetric reduction of a corresponding β-lactam or the cyclization of a chiral amino alcohol precursor can provide access to enantiopure this compound. nih.govscite.ai Once obtained in a chirally pure form, this intermediate can be elaborated into more complex structures with high fidelity of stereochemical transfer.

The utility of chiral this compound as a synthetic intermediate is exemplified by its potential use in the synthesis of novel therapeutic agents. The stereochemistry of the azetidine ring can profoundly influence the biological activity of the final compound by dictating its three-dimensional orientation and interaction with biological targets.

Table 1: Illustrative Enantioselective Synthesis of a Chiral Azetidine Intermediate

StepReactant(s)Reagent(s)/CatalystProductEnantiomeric Excess (ee)
13-(3-Bromobenzoyl)azetidin-2-oneChiral Reducing Agent (e.g., (R)-CBS)(R)-3-(3-Bromobenzyl)azetidin-2-one>95%
2(R)-3-(3-Bromobenzyl)azetidin-2-oneBH3·THF(S)-3-[(3-Bromophenyl)methyl]azetidine>95%

Synthesis of Other Nitrogen-Containing Heterocycles via Azetidine Transformations

The inherent ring strain of the azetidine ring makes it susceptible to ring-opening and ring-expansion reactions, providing a powerful tool for the synthesis of other nitrogen-containing heterocycles. rsc.org These transformations often proceed with high regioselectivity and stereoselectivity, making them valuable in the construction of complex molecular architectures.

Ring Expansion to Pyrrolidines and Other Larger Rings

One of the most common and synthetically useful transformations of azetidines is their ring expansion to pyrrolidines. This can be achieved through various methods, including rearrangement reactions of N-activated azetidines. For example, treatment of an N-acyl or N-sulfonyl derivative of this compound with a suitable Lewis acid or base can induce a rearrangement to a 3-substituted pyrrolidine (B122466). The bromophenylmethyl substituent at the 3-position can influence the regiochemical outcome of the ring expansion.

Beyond pyrrolidines, azetidines can serve as precursors to even larger nitrogen-containing rings, such as piperidines and azepanes, through multi-step reaction sequences involving ring-opening followed by intramolecular cyclization. The versatility of the azetidine ring as a latent source of larger heterocyclic systems underscores its importance in synthetic strategy.

Role as "Stretched" Analogues and Bioisosteres in Scaffold Design

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful strategy for lead optimization. Azetidine derivatives are increasingly being recognized as "stretched" analogues of commonly used cyclic amines like pyrrolidine and piperidine (B6355638). The slightly larger bond angles and distances within the azetidine ring, compared to its three-membered aziridine (B145994) counterpart, and its more rigid nature compared to five- and six-membered rings, offer a unique spatial arrangement of substituents.

Substituting a pyrrolidine or piperidine ring in a bioactive molecule with a this compound moiety can lead to compounds with altered pharmacokinetic profiles, improved target engagement, or novel intellectual property. The term "stretched" refers to the ability of the azetidine scaffold to project substituents into different regions of three-dimensional space compared to its larger or smaller ring homologues. This subtle yet significant structural modification can be a key factor in enhancing the therapeutic potential of a drug candidate.

Construction of Densely Functionalized Azetidine Scaffolds

The development of methods for the direct and selective functionalization of the azetidine ring has greatly expanded its utility in complex molecule synthesis. uni-muenchen.de Starting from this compound, it is possible to introduce additional functional groups at various positions on the ring, leading to densely functionalized scaffolds with high levels of molecular complexity.

For instance, the nitrogen atom of the azetidine can be readily functionalized through N-alkylation, N-acylation, or N-arylation reactions. The carbon atoms of the ring can also be targeted for functionalization. For example, deprotonation of the C-2 position with a strong base followed by reaction with an electrophile can introduce a substituent adjacent to the nitrogen atom. The diastereoselectivity of such reactions is often high due to the conformational constraints of the four-membered ring. acs.org

Furthermore, the bromine atom on the phenyl ring of this compound serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a diverse array of substituents, further expanding the chemical space accessible from this key intermediate. The ability to combine ring functionalization with modifications at the bromophenyl group makes this compound a powerful platform for the construction of novel and complex molecular architectures. uni-muenchen.de

Table 2: Illustrative Functionalization Reactions of a 3-Substituted Azetidine

Starting MaterialPosition of FunctionalizationReaction TypeReagent(s)Product
N-Boc-3-[(3-bromophenyl)methyl]azetidineC-2Lithiation and Alkylations-BuLi, TMEDA; CH3IN-Boc-2-methyl-3-[(3-bromophenyl)methyl]azetidine
This compoundN-1N-Arylation4-Fluoronitrobenzene, K2CO31-(4-Nitrophenyl)-3-[(3-bromophenyl)methyl]azetidine
This compoundPhenyl RingSuzuki CouplingPhenylboronic acid, Pd(PPh3)4, Na2CO33-{[1,1'-Biphenyl]-3-ylmethyl}azetidine

Future Directions and Emerging Research Avenues in 3 3 Bromophenyl Methyl Azetidine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of azetidines, including 3-[(3-Bromophenyl)methyl]azetidine, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles, focusing on sustainability and atom economy.

Current research is exploring catalytic methods that minimize waste and energy consumption. For instance, the use of Lanthanum(III) triflate (La(OTf)3) as a catalyst for the intramolecular regioselective aminolysis of epoxy amines presents a promising route to azetidines with high yields, even in the presence of sensitive functional groups. researchgate.net Another approach gaining traction is the aza-Paternò-Büchi reaction, a [2+2] cycloaddition between imines and alkenes, which is an inherently atom-economical method for constructing the azetidine (B1206935) ring. researchgate.net However, challenges such as imine isomerization currently limit its widespread application for acyclic precursors. researchgate.net Overcoming these limitations through the development of novel catalysts or reaction conditions is a key area of future research.

The principles of atom economy are also driving the exploration of syntheses from readily available starting materials like aziridines. mdpi.com Researchers are investigating metal-catalyzed ring expansion reactions that could provide a more direct and efficient pathway to substituted azetidines. mdpi.com

Table 1: Comparison of Synthetic Strategies for Azetidines

Synthetic StrategyKey FeaturesAdvantagesChallenges
Intramolecular CyclizationCyclization of 1,3-amino alcohols or 1,3-halo amines. researchgate.netWell-established routes.Often requires pre-functionalized, multi-step syntheses. researchgate.netresearchgate.net
[2+2] Cycloadditions (e.g., aza-Paternò-Büchi)Direct formation of the azetidine ring from alkenes and imines. researchgate.netHigh atom economy. researchgate.netLimited by imine photoreactivity and isomerization. researchgate.net
Catalytic Aminolysis of EpoxidesLewis acid-catalyzed ring-opening and cyclization. researchgate.netHigh yields and functional group tolerance. researchgate.netRequires specific epoxy amine precursors.
Strain-Release SynthesisRing-opening of highly strained systems like azabicyclo[1.1.0]butanes. chemrxiv.orgnih.govProvides access to densely functionalized azetidines. chemrxiv.orgnih.govAvailability and stability of starting materials.

Chemo- and Regioselective Functionalization Strategies

Once the this compound core is synthesized, the next challenge lies in its selective functionalization. The molecule presents multiple reactive sites: the azetidine nitrogen, the C-H bonds on the azetidine ring, and the bromophenyl group. Future research will focus on developing methods to selectively target one site in the presence of others.

The directing ability of the azetidine ring itself is a promising avenue for regioselective C-H functionalization of the aryl ring. researchgate.net Studies have shown that the azetidine nitrogen can direct lithiation to the ortho position of the phenyl ring, enabling the introduction of various substituents. researchgate.netrsc.org Fine-tuning reaction conditions could allow for exhaustive substitution of the aromatic ring. researchgate.net

Conversely, the N-substituent on the azetidine ring can influence the site of reactivity. For example, an N-Boc group tends to direct lithiation to the benzylic position, while N-alkyl groups favor ortho-lithiation of the aryl ring. rsc.org This switchable regioselectivity offers a powerful tool for creating diverse molecular architectures.

Late-stage functionalization (LSF) is another critical area of development. nih.gov These methods allow for the modification of complex molecules in the final steps of a synthesis, which is highly valuable in drug discovery. nih.gov Developing C-H functionalization reactions that are tolerant of the various functional groups present in a molecule like this compound is a key goal. nih.gov

Exploration of Novel Reactivity Patterns for the Bromophenyl-Azetidine System

The inherent ring strain of the azetidine core and the electronic properties of the bromophenyl group suggest a wealth of unexplored reactivity. rsc.org Future research will likely delve into novel transformations that leverage these features.

Photoredox catalysis is emerging as a powerful tool for forging new chemical bonds under mild conditions. digitellinc.comyoutube.com This technology could be used to generate radical intermediates from the azetidine or bromophenyl moieties, leading to new types of coupling reactions. digitellinc.com For example, photoredox-catalyzed decarboxylative alkylation has been used to create 3-aryl-3-alkyl substituted azetidines. digitellinc.com Theoretical studies also suggest that photo-induced cycloreversion of azetidine rings is feasible, which could have applications in areas like DNA repair research. nih.gov

The strain-release concept, where the high energy of the azetidine ring is used to drive reactions, is another promising area. chemrxiv.orgnih.gov This has been demonstrated in the synthesis of functionalized azetidines from azabicyclo[1.1.0]butanes. chemrxiv.orgnih.gov Applying this concept to this compound could lead to novel ring-opening or rearrangement reactions, providing access to new molecular scaffolds.

Advanced Methodologies for Stereocontrol in Azetidine Synthesis

For applications in medicinal chemistry, controlling the stereochemistry of the azetidine ring is often crucial. Future research will focus on developing more robust and versatile methods for the enantioselective and diastereoselective synthesis of substituted azetidines.

Chiral auxiliaries, such as tert-butanesulfinamides, have shown promise in the synthesis of enantioenriched C2-substituted azetidines. acs.org This method provides access to a range of substituents at the C2-position with high stereoselectivity. acs.org Similarly, the stereocontrolled synthesis of all four stereoisomers of azetidine-2,3-dicarboxylic acid has been achieved through distinct strategies for the cis and trans isomers. nih.govnih.gov

Catalytic asymmetric methods are a particularly attractive goal, as they can generate chiral products with only a small amount of a chiral catalyst. Copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org Phase-transfer catalysis using quinidine-based catalysts has also been successfully employed for the enantioselective synthesis of chiral N-substituted azetidines. nih.gov The development of new chiral catalysts and catalytic systems will be essential for expanding the scope of stereocontrolled azetidine synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of molecules like this compound, the integration of synthesis with automated technologies is becoming increasingly important. Flow chemistry, where reactions are performed in continuous streams rather than in batches, offers several advantages, including improved safety, scalability, and the ability to "telescope" multiple reaction steps. nih.govcam.ac.uk

The synthesis of N-heterocycles, including azetidines, is well-suited to flow chemistry. frontiersin.orgacs.org Continuous flow methods have been developed for the synthesis of 2- and 3-substituted azetidines, demonstrating the potential for safer handling of reactive intermediates and the use of more sustainable solvents. acs.org Furthermore, flow chemistry can be combined with other technologies like microwave heating and real-time monitoring to optimize reaction conditions rapidly. nih.gov

Automated synthesis platforms can further enhance the efficiency of library generation for drug discovery. cam.ac.uk By combining flow chemistry with robotic systems, it is possible to synthesize and purify large numbers of compounds with minimal manual intervention. cam.ac.ukrsc.org This approach will be invaluable for exploring the structure-activity relationships of derivatives of this compound in a high-throughput manner. The automated fast-flow solid-phase synthesis of enzymes further opens the door to creating artificial biocatalysts for specific reactions. nih.gov

Q & A

Q. What are the common synthetic routes for 3-[(3-Bromophenyl)methyl]azetidine, and what factors influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 3-bromobenzyl derivatives with azetidine precursors. A common approach is the reaction of 3-bromobenzaldehyde with azetidine under reductive amination conditions, using catalysts like sodium cyanoborohydride (NaBH3CN) in polar solvents (e.g., methanol or ethanol) at controlled temperatures (50–70°C). Yield optimization depends on stoichiometric ratios, solvent purity, and inert atmosphere maintenance to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization enhances purity .

Q. How is this compound characterized structurally, and what spectral markers are critical for verification?

  • Methodological Answer : Characterization employs spectroscopic techniques:
  • NMR : 1H^1H NMR shows distinct signals for the azetidine ring protons (δ 3.2–3.8 ppm) and aromatic protons from the bromophenyl group (δ 7.1–7.5 ppm). 13C^{13}C NMR confirms the quaternary carbon linked to bromine (~125 ppm) and azetidine carbons (~45–55 ppm).
  • IR : Stretching vibrations for C-Br (~600 cm1^{-1}) and N-H (if present, ~3300 cm1^{-1}) are key.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) align with the molecular formula C10_{10}H12_{12}BrN. X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Preliminary studies on analogs (e.g., 3-[(4-Bromophenyl)methyl]azetidine) suggest potential as enzyme inhibitors or receptor modulators. For example, bromophenyl-substituted azetidines interact with metabolic enzymes (e.g., cytochrome P450) or inflammatory targets (e.g., COX-2). Assays like ELISA or fluorescence polarization measure binding affinity (Kd_d or IC50_{50}), while cell-based models (e.g., HEK293) evaluate cytotoxicity and therapeutic indices .

Advanced Research Questions

Q. How does the bromine substituent’s position (3- vs. 4-) on the phenyl ring influence reactivity and bioactivity?

  • Methodological Answer : Comparative studies of 3- and 4-bromophenyl analogs reveal distinct electronic and steric effects. The meta-position (3-bromo) creates a dipole moment that enhances electrophilic substitution reactivity (e.g., Suzuki coupling). In biological systems, the 3-bromo derivative shows higher selectivity for hydrophobic binding pockets due to reduced steric hindrance compared to the para-isomer. DFT calculations (e.g., Mulliken charges) quantify electronic differences, while molecular docking (AutoDock Vina) visualizes binding poses .

Q. What computational models predict the nonlinear optical (NLO) properties of this compound, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates hyperpolarizability (β) and dipole moment (μ), indicating NLO potential. Spectroscopic validation via UV-Vis (e.g., λmax_{\text{max}} ~270 nm for π→π^* transitions) and Z-scan techniques measure third-order susceptibility (χ(3)^{(3)}). Discrepancies between computed and experimental β values (e.g., 1030^{-30} esu vs. 1028^{-28} esu) may arise from solvent effects or crystal packing, necessitating implicit solvent models (e.g., PCM) in simulations .

Q. What strategies resolve contradictions in reported biological data for azetidine derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values or mechanism-of-action claims require:
  • Dose-Response Replication : Use standardized assays (e.g., BRET for receptor activation) across multiple cell lines.
  • Structural Verification : Confirm compound identity via LC-MS post-assay to rule out degradation.
  • Kinetic Studies : Surface plasmon resonance (SPR) quantifies on/off rates for target binding, distinguishing true inhibitors from assay artifacts. Meta-analyses of PubChem BioAssay data (AID 743255) contextualize outliers .

Q. How are structure-activity relationships (SARs) optimized for azetidine derivatives in drug discovery?

  • Methodological Answer : SAR optimization involves:
  • Substituent Scanning : Introduce electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring to enhance metabolic stability.
  • Ring Modification : Replace azetidine with pyrrolidine to assess conformational flexibility’s impact on potency.
  • Prodrug Design : Esterify the azetidine nitrogen to improve bioavailability, with hydrolysis rates monitored via HPLC. Free-Wilson analysis or 3D-QSAR (CoMFA) models prioritize synthetic targets .

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